3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole
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Overview
Description
3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of β-carbolines. These compounds are known for their significant biological activities and are found in various natural sources, including terrestrial plants and marine invertebrates . The structure of this compound consists of a pyridine ring fused to an indole moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with aldehydes and amines, followed by cyclization to form the β-carboline core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Methyl-9H-pyrido[3,4-B]indole (Harman): Shares a similar β-carboline structure but lacks the ethyl group at the 3-position.
1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole-3-carboxylic acid: Contains a tetrahydro-β-carboline core with a carboxylic acid group.
Uniqueness: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-ethyl-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
ZUDVCBXDHGAKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 |
Origin of Product |
United States |
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